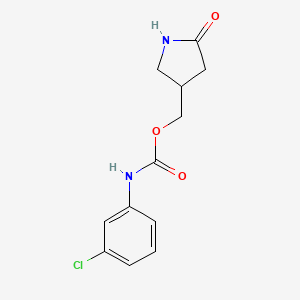

(5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidinone ring, a chlorophenyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate typically involves the reaction of 3-chlorophenyl isocyanate with (5-oxopyrrolidin-3-yl)methanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted carbamates and other derivatives.

Scientific Research Applications

(5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- (5-Oxopyrrolidin-3-yl)methyl (4-chlorophenyl)carbamate

- (5-Oxopyrrolidin-3-yl)methyl (2-chlorophenyl)carbamate

- (5-Oxopyrrolidin-3-yl)methyl (3-bromophenyl)carbamate

Uniqueness

(5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.

Biological Activity

(5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties, supported by data tables and relevant case studies.

- Molecular Formula : C12H14ClN2O3

- Molecular Weight : 270.7 g/mol

- CAS Number : 88015-87-6

The synthesis of this compound typically involves the reaction of 3-chlorophenyl isocyanate with 5-oxopyrrolidine, leading to the formation of various derivatives that may exhibit distinct biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives containing the pyrrolidine structure. For instance, compounds similar to this compound have shown significant activity against various Gram-positive bacteria and fungi.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Acinetobacter baumannii | Moderate inhibition | |

| Candida auris | Significant activity | |

| Aspergillus fumigatus | Notable inhibition |

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

2. Anticancer Properties

The anticancer potential of this compound derivatives has been explored in various cancer cell lines. A study demonstrated that certain analogs exhibited cytotoxic effects against lung (A549), breast (MCF-7), and fibrosarcoma (HT-1080) cell lines.

| Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A549 | 25.4 | Induction of apoptosis | |

| MCF-7 | 30.1 | Caspase activation | |

| HT-1080 | 19.56 | Cell cycle arrest |

The mechanism often involves apoptosis induction via caspase activation and mitochondrial pathway modulation, making these compounds promising candidates for further development in cancer therapy.

3. Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders or enhancing drug efficacy.

Study on Antimicrobial Efficacy

In a comprehensive study examining the efficacy of pyrrolidine derivatives against multidrug-resistant pathogens, researchers used a broth microdilution method to assess the minimum inhibitory concentrations (MICs) of various compounds, including those derived from this compound. The results indicated a strong structure-activity relationship, where modifications to the phenyl ring significantly enhanced antimicrobial potency against resistant strains .

Study on Anticancer Activity

Another significant study focused on evaluating the anticancer effects of this compound in vitro against multiple cancer cell lines. The results demonstrated that certain derivatives not only inhibited cell growth but also induced apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation . These findings support further exploration into the therapeutic applications of these compounds in oncology.

Properties

CAS No. |

88016-01-7 |

|---|---|

Molecular Formula |

C12H13ClN2O3 |

Molecular Weight |

268.69 g/mol |

IUPAC Name |

(5-oxopyrrolidin-3-yl)methyl N-(3-chlorophenyl)carbamate |

InChI |

InChI=1S/C12H13ClN2O3/c13-9-2-1-3-10(5-9)15-12(17)18-7-8-4-11(16)14-6-8/h1-3,5,8H,4,6-7H2,(H,14,16)(H,15,17) |

InChI Key |

RQZFJYWARQHOTN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC1=O)COC(=O)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.